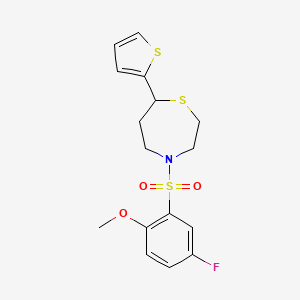

1-(4-cyanophenyl)-N-ethylmethanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

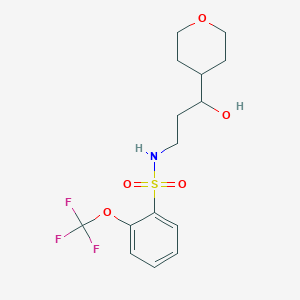

The compound “1-(4-cyanophenyl)-N-ethylmethanesulfonamide” is a complex organic molecule. It likely contains a cyanophenyl group (a phenyl ring with a cyanide (-CN) substituent), an ethyl group (a two-carbon chain), and a methanesulfonamide group (a sulfur-containing group commonly found in various drugs) .

Synthesis Analysis

While specific synthesis methods for “1-(4-cyanophenyl)-N-ethylmethanesulfonamide” were not found, there are related compounds synthesized using various methods. For instance, covalent triazine frameworks (urea-CTFs) have been synthesized using 1,3-bis(4-cyanophenyl)urea . Also, a compound named “1-(4-CYANOPHENYL)-3-(P-TOLYL)UREA” was mentioned, which might have a similar synthesis process .

Applications De Recherche Scientifique

Synthetic Organic Chemistry

Sulfonamides, including derivatives similar to 1-(4-cyanophenyl)-N-ethylmethanesulfonamide, are frequently utilized in synthetic organic chemistry due to their wide range of biological activities, mainly as enzyme inhibitors. They serve as active agents in synthetic protocols involving 1,4-addition and electrocyclization reactions, demonstrating the compounds' versatility in chemical synthesis processes (Kharkov University Bulletin Chemical Series, 2020).

Drug Metabolism Studies

Sulfonamide compounds have been applied in drug metabolism studies to understand the biotransformation processes of pharmaceuticals. For example, biocatalysis has been used to prepare mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator, demonstrating the role of sulfonamides in facilitating metabolic studies and the development of analytical standards for clinical investigations (Drug Metabolism and Disposition, 2006).

Materials Science and Engineering

Sulfonated poly(arylene ether sulfone)s, containing hydrophobic components of different sizes, have been synthesized for applications in materials science, particularly for their potential use in membrane technologies and water treatment processes. The variation in the hydrophobic component significantly influences the properties of these polymers, such as ion exchange capacity and proton conductivity, which are critical for their application in fuel cells and other technologies (Macromolecules, 2009).

Chemical Synthesis Techniques

The structural and functional versatility of sulfonamides is further exemplified in their application to the synthesis of complex organic compounds. For instance, sulfonamides have been used as intermediates in the synthesis of cyclopropanes, demonstrating their utility in generating compounds with potential applications in medicinal chemistry and drug development (Journal of the American Chemical Society, 1996).

Orientations Futures

Propriétés

IUPAC Name |

1-(4-cyanophenyl)-N-ethylmethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2S/c1-2-12-15(13,14)8-10-5-3-9(7-11)4-6-10/h3-6,12H,2,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRSLXMDDBJRSJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)CC1=CC=C(C=C1)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-cyanophenyl)-N-ethylmethanesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorobenzyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2843744.png)

![4-[3-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)propanamido]thiophene-3-carboxamide](/img/structure/B2843745.png)

![3-(5-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)propanamide](/img/structure/B2843747.png)

![Ethyl 2-(benzofuran-2-carboxamido)-6-ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2843749.png)

![N-[4-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2843754.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2843755.png)

![N-(4-(tert-butyl)phenyl)-3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide](/img/structure/B2843756.png)

![1-(4-bromophenyl)-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B2843757.png)